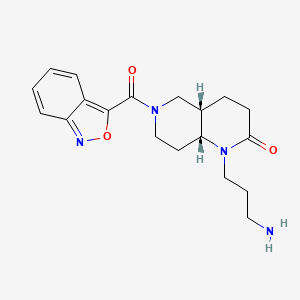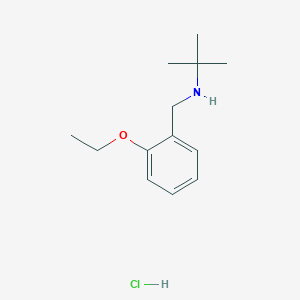![molecular formula C14H16ClN5O B5358481 N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)
N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been found to have significant effects on the immune system.
Mecanismo De Acción
N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways of immune cells. By blocking the activity of these enzymes, this compound reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of inflammation. It also reduces the activity of T cells and B cells, which are important components of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of Janus kinases and has been extensively studied for its effects on the immune system. However, it also has some limitations. It is a complex compound to synthesize and requires several purification steps to obtain a high-quality product. Additionally, its effects on the immune system can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide. One area of research is the development of more potent and selective Janus kinase inhibitors. Another area is the investigation of the long-term effects of this compound on the immune system and its potential use in the treatment of chronic autoimmune diseases. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases.
Conclusion:
In conclusion, this compound is a complex chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of Janus kinases, leading to a reduction in inflammation and immune system activity. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective Janus kinase inhibitors and the investigation of its potential use in combination with other drugs for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide involves several steps, starting from the reaction of 6-chloropicolinaldehyde with ethylamine to form an intermediate. This intermediate is then reacted with N-methylpyrimidine-5-carboxamide to yield the final product. The synthesis process is complex and requires several purification steps to obtain a high-quality product.
Aplicaciones Científicas De Investigación
N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been found to be effective in reducing inflammation and suppressing the immune system by inhibiting the activity of Janus kinases.
Propiedades
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-3-16-14-18-7-11(8-19-14)13(21)20(2)9-10-4-5-12(15)17-6-10/h4-8H,3,9H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSMLXQNONJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N(C)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5358400.png)
![N~4~-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5358405.png)
![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)

![5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5358421.png)

![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)

![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5358484.png)

![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5358505.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)